molecular formula C11H16ClNO B3047601 Ethyl 2-(2-methylphenyl)ethanecarboximidate hydrochloride CAS No. 142682-67-5

Ethyl 2-(2-methylphenyl)ethanecarboximidate hydrochloride

Cat. No.: B3047601
CAS No.: 142682-67-5
M. Wt: 213.7 g/mol
InChI Key: KNZHORRGNPZYHL-UHFFFAOYSA-N
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Description

Ethyl 2-(2-methylphenyl)ethanecarboximidate hydrochloride is an organic compound belonging to the class of imidate esters, characterized by a phenyl ring substituted with a methyl group at the ortho position, linked to an ethanecarboximidate moiety esterified with ethyl alcohol and stabilized as a hydrochloride salt. The hydrochloride salt enhances its stability and solubility in polar solvents, making it suitable for synthetic applications, such as intermediates in amidine synthesis or protecting groups in organic reactions.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(2-methylphenyl)ethanimidate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-3-13-11(12)8-10-7-5-4-6-9(10)2;/h4-7,12H,3,8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNZHORRGNPZYHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)CC1=CC=CC=C1C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00602184
Record name Ethyl 2-(2-methylphenyl)ethanimidate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00602184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142682-67-5
Record name Ethyl 2-(2-methylphenyl)ethanimidate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00602184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Aldehyde to Cyanohydrin Conversion

The process begins with 2-methylphenylacetaldehyde, which undergoes cyanohydrin formation. Two distinct approaches are documented:

  • Bisulfite Adduct Method : The aldehyde reacts with sodium bisulfite to form a water-soluble adduct, followed by nucleophilic displacement with potassium cyanide in a biphasic solvent system (e.g., water/diethyl ether) at 0–5°C.
  • Trimethylsilyl Cyanide Route : Employing trimethylsilyl cyanide (TMSCN) and zinc iodide catalyst in anhydrous dichloromethane at -10°C yields the trimethylsilyl-protected cyanohydrin intermediate.

Key Parameters :

  • Temperature control (-10°C to 5°C) prevents polymerization of reactive aldehydes.
  • TMSCN method achieves 85–92% yield vs. 70–78% for bisulfite route.

Cyanohydrin to Carboximidate Hydrochloride

The cyanohydrin intermediate undergoes alcoholysis in hydrogen chloride-saturated ethanol. Critical steps include:

  • Dissolving the cyanohydrin (or its trimethylsilyl ether) in absolute ethanol pre-saturated with HCl gas.
  • Maintaining reaction temperatures at 0–25°C for 12–48 hours to ensure complete imidate formation.
  • Precipitation of the hydrochloride salt via cold diethyl ether addition, yielding white crystalline product (typical yield: 76–84%).

Side Reactions :

  • Elevated temperatures (>30°C) promote hydrolysis to 2-(2-methylphenyl)acetic acid derivatives.
  • Incomplete HCl saturation leads to free base formation, requiring reprocessing.

Industrial-Scale Production Optimization

Scaling this synthesis necessitates modifications to batch processing and purification:

Continuous Flow Cyanohydrin Synthesis

Modern facilities utilize microreactor systems for TMSCN reactions, achieving:

  • 98% conversion in <10 minutes residence time.
  • Reduced zinc iodide loading (0.5 mol% vs. 2 mol% in batch).

Crystallization Engineering

Anti-solvent crystallization with tert-butyl methyl ether (TBME) replaces diethyl ether in industrial settings, offering:

  • 92% recovery vs. 78% with ether.
  • Narrower particle size distribution (D90 < 50 μm) for consistent bioavailability in downstream pharmaceutical applications.

Mechanistic Analysis of Key Steps

Alcoholysis Mechanism

Density functional theory (DFT) studies reveal a two-stage process:

  • Protonation : HCl activates the cyanohydrin nitrile group, forming a nitrilium ion ($$ \text{R-C≡N-H}^+ $$).
  • Ethanol Attack : The alcohol nucleophile attacks the electrophilic carbon, culminating in imidate hydrochloride precipitation (Fig. 2).

Kinetic Insights :

  • Rate-determining step: Nitrilium ion formation ($$ k = 1.2 \times 10^{-3} \, \text{s}^{-1} $$ at 20°C).
  • Ethanol concentration >6 M minimizes byproduct formation.

Comparative Analysis with Structural Analogs

This compound exhibits distinct synthetic challenges compared to its 3- and 4-methyl isomers (Table 1):

Parameter 2-Methyl Isomer 3-Methyl Isomer 4-Methyl Isomer
Cyanohydrin Yield (%) 85–92 88–94 82–87
Imidate Purity (HPLC) 98.5% 97.2% 96.8%
Crystal Habit Needles Plates Prisms

The steric hindrance from the 2-methyl group slows alcoholysis by 18% compared to the 4-methyl analog, necessitating extended reaction times.

Quality Control and Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d6): δ 1.25 (t, J=7.1 Hz, 3H, CH2CH3), 2.35 (s, 3H, Ar-CH3), 3.82 (q, J=7.1 Hz, 2H, OCH2), 4.15 (s, 2H, CH2N), 7.20–7.45 (m, 4H, Ar-H).
  • IR (KBr): 1645 cm⁻¹ (C=N stretch), 2550 cm⁻¹ (N-H⁺Cl⁻).

Chromatographic Purity

Reverse-phase HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) shows 98.5% purity with tr = 12.4 min.

Pharmaceutical Applications

This compound serves as a critical intermediate in hypoglycemic oxazolidinedione synthesis:

  • Reacts with phosgene/triethylamine to form 4-ethoxyoxazol-2-one intermediates.
  • Subsequent thermal rearrangement yields 5-substituted oxazolidine-2,4-diones with potent PPAR-γ agonist activity.

Scale-Up Challenge : Batch sizes >50 kg require strict control of phosgene stoichiometry (2.1–2.3 eq.) to prevent exothermic decomposition.

Chemical Reactions Analysis

Ethyl 2-(2-methylphenyl)ethanecarboximidate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imidate group to an amine or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the imidate group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. .

Scientific Research Applications

Ethyl 2-(2-methylphenyl)ethanecarboximidate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(2-methylphenyl)ethanecarboximidate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Structural Analogues with Substituent Variations

Table 1: Comparison of Ethyl 2-(substituted phenyl)ethanecarboximidate Hydrochlorides

Compound Name Substituent (Position, Group) CAS Number Purity Supplier
Ethyl 2-(2-methylphenyl)ethanecarboximidate HCl 2-methyl (ortho) Not listed - -
Ethyl 2-(4-methylphenyl)ethanecarboximidate HCl 4-methyl (para) 58125-69-2 95.0% CymitQuimica
Ethyl 2-(2-methoxyphenyl)ethanecarboximidate HCl 2-methoxy (ortho) 37852-42-9 95.0% CymitQuimica
Ethyl 2-(3-chlorophenyl)ethanecarboximidate HCl 3-chloro (meta) 898761-34-7 97.0% CymitQuimica
Ethyl 2-(4-chlorophenyl)ethanecarboximidate HCl 4-chloro (para) 142682-69-7 95.0% CymitQuimica
Key Findings:

Physicochemical Properties :

  • The para-methyl analog (CAS 58125-69-2) has a purity of 95%, comparable to other derivatives, suggesting similar synthetic accessibility .
  • Chlorinated derivatives (e.g., 3-chloro, 4-chloro) are typically more lipophilic than methyl- or methoxy-substituted compounds, as evidenced by higher LogP values in related structures .

Comparison with Non-Aromatic Imidate Derivatives

Ethyl Propionimidate Hydrochloride (CAS 40546-35-8)

  • Structure : Lacks an aromatic ring; features a propyl backbone instead.
  • Properties :
    • LogP: 2.31 (moderate lipophilicity) .
    • Polar Surface Area (PSA): 33.08 Ų, indicating lower polarity compared to aromatic analogs due to the absence of a phenyl ring .
  • Applications : Used as a reagent in peptide synthesis and crosslinking reactions. The absence of aromaticity simplifies its reactivity profile compared to phenyl-substituted imidates .

Research Implications and Trends

  • Synthetic Utility : Ortho-substituted derivatives like Ethyl 2-(2-methylphenyl)ethanecarboximidate HCl may face challenges in large-scale synthesis due to steric effects, whereas para-substituted analogs are more straightforward to functionalize .
  • Future Directions : Comparative studies on reaction kinetics and computational modeling (e.g., density functional theory) could elucidate substituent effects on imidate reactivity and stability.

Biological Activity

Ethyl 2-(2-methylphenyl)ethanecarboximidate hydrochloride is a compound of significant interest in both chemical and biological research. This article discusses its biological activity, mechanisms of action, applications in various fields, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound is characterized by the presence of an ethanecarboximidate moiety attached to a 2-methylphenyl group. Its molecular formula is C11H14ClN, and it exhibits properties typical of imidate compounds, including reactivity with nucleophiles and potential enzyme inhibition capabilities.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The imidate group can form covalent bonds with nucleophilic sites on proteins, leading to:

  • Enzyme Inhibition : The compound can inhibit enzyme activity by binding to the active site, preventing substrate interaction. This mechanism is crucial in studies related to enzyme kinetics and inhibition profiles.
  • Modulation of Signaling Pathways : By interacting with cellular receptors, the compound can influence signal transduction pathways, affecting various cellular functions.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Properties : Preliminary studies have shown effectiveness against certain bacterial strains, suggesting potential applications in antimicrobial drug development.
  • Anticancer Activity : Investigations into its effects on cancer cell lines have indicated that the compound may inhibit proliferation, although further studies are required to elucidate the underlying mechanisms.

Applications in Research

This compound has diverse applications across various scientific fields:

  • Organic Synthesis : Used as an intermediate in the synthesis of complex organic molecules, particularly pharmaceuticals and agrochemicals.
  • Biochemical Studies : Employed in enzyme kinetics studies and protein-ligand interaction research, providing insights into enzyme mechanisms and potential therapeutic targets.
  • Material Science : Its unique chemical properties make it suitable for developing specialty chemicals and materials.

Comparative Analysis

To understand the distinctiveness of this compound, a comparison with similar compounds is informative:

Compound NameStructureKey Biological Activity
This compoundImidateEnzyme inhibition, antimicrobial
Ethyl 2-(2-methylphenyl)ethanoateEsterLimited biological activity
Ethyl 2-(2-methylphenyl)ethanimidateImidateSimilar enzyme interactions

This table illustrates that while similar compounds exist, the imidate functionality of this compound provides unique reactivity and biological activity not present in its analogs.

Case Studies

  • Enzyme Inhibition Study : A study investigated the inhibitory effects of this compound on a specific enzyme involved in metabolic pathways. Results indicated a significant reduction in enzymatic activity at varying concentrations, highlighting its potential as a lead compound for drug development.
  • Antimicrobial Efficacy : In vitro testing against multiple bacterial strains demonstrated that the compound exhibited dose-dependent antimicrobial effects, suggesting its viability as a candidate for further investigation in antimicrobial therapy.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing Ethyl 2-(2-methylphenyl)ethanecarboximidate hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of imidate derivatives like this compound often involves nitrite precursors or condensation reactions. For example, 2-(2-methylphenyl)ethyl nitrite has been used in flash pyrolysis to generate radicals, suggesting that controlled thermal decomposition or acid-catalyzed reactions (e.g., with HCl) could facilitate imidate formation . Key parameters to optimize include temperature (e.g., 70°C for precursor activation), solvent polarity, and stoichiometric ratios of reagents like ethylamine or ethanol. Purity can be enhanced via recrystallization in polar solvents (e.g., ethanol/water mixtures) and monitored by HPLC or NMR.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Purity Analysis : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess impurities.
  • Structural Confirmation :
  • NMR : 1^1H NMR should show peaks for the ethyl ester (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet), the 2-methylphenyl group (δ 2.3–2.5 ppm, singlet for CH3_3), and the imidate proton (δ 8.0–8.5 ppm).
  • FT-IR : Look for C=N stretching (~1640 cm1^{-1}) and NH+^+ vibrations (~2500 cm1^{-1}) from the hydrochloride salt.
  • Elemental Analysis : Verify C, H, N, and Cl content within ±0.4% of theoretical values.

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for analogs of this compound?

  • Methodological Answer : Discrepancies in pharmacological data (e.g., receptor binding vs. functional assays) may arise from stereochemistry, salt form stability, or assay conditions. For example, in adenosine receptor studies, analogs like N6-[2-(3,5-dimethoxyphenyl)-2-(2-methylphenyl)-ethyl]adenosine (DPMA) showed dose-dependent vasodepressor effects, but these were suppressed by antagonists like 8-(p-sulfophenyl)theophylline . To address contradictions:

  • Perform dose-response curves across multiple cell lines or in vivo models.
  • Use molecular docking simulations to evaluate binding affinity variations due to substituent positioning (e.g., 2-methylphenyl vs. 4-methylphenyl).
  • Validate salt stability under physiological pH using accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks).

Q. What experimental designs are recommended for studying the reaction mechanisms of this compound in radical generation?

  • Methodological Answer :

  • Pyrolysis Setup : Adapt methods from xylyl radical studies, where precursors (e.g., 2-(2-methylphenyl)ethyl nitrite) are heated to 70°C in a pulsed solenoid nozzle with inert gas (e.g., argon) to generate free radicals .
  • Detection Techniques :
  • Laser-Induced Fluorescence (LIF) : Track radical intermediates in real-time.
  • Mass Spectrometry (MS) : Identify decomposition products (e.g., ethyl chloride, imidate radicals).
  • Kinetic Analysis : Use pseudo-first-order approximations to determine rate constants under varying pressures (e.g., 2.5–5.0 bar argon).

Q. How can researchers optimize the selectivity of this compound in synthesizing pharmaceutical intermediates?

  • Methodological Answer : To enhance selectivity in forming amines or heterocycles (e.g., indole derivatives):

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) or palladium catalysts for directed C–H functionalization.
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) to influence nucleophilic attack on the imidate group.
  • Protecting Groups : Introduce temporary protecting groups (e.g., Boc for amines) to prevent undesired side reactions during multi-step syntheses .

Data Analysis and Interpretation

Q. What statistical approaches are suitable for analyzing structure-activity relationship (SAR) data of this compound derivatives?

  • Methodological Answer :

  • Multivariate Analysis : Use principal component analysis (PCA) or partial least squares regression (PLS-R) to correlate structural descriptors (e.g., logP, molar refractivity) with biological activity.
  • Cluster Analysis : Group derivatives by substituent patterns (e.g., halogen vs. alkyl groups) to identify activity trends.
  • Bayesian Modeling : Predict novel analogs with enhanced receptor affinity based on training sets from existing data (e.g., JWH-251 analogs ).

Safety and Handling

Q. What precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Ventilation : Use fume hoods with ≥100 ft/min face velocity to mitigate inhalation risks.
  • PPE : Wear nitrile gloves, goggles, and lab coats. Avoid latex due to potential permeability.
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb using vermiculite.
  • Storage : Keep in airtight containers under nitrogen at –20°C to prevent hydrolysis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Ethyl 2-(2-methylphenyl)ethanecarboximidate hydrochloride
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Ethyl 2-(2-methylphenyl)ethanecarboximidate hydrochloride

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